4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline

Medicinal Chemistry Building Blocks Scaffold Derivatisation

4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline (CAS 61164-83-8; synonym: 2-(chloromethyl)-4-hydrazinylquinazoline) is a dihydroquinazoline-derivative building block bearing two synthetically orthogonal functional groups—a C2 chloromethyl electrophile and a C4 hydrazono/hydrazino nucleophile—on the same quinazoline core. Its molecular formula is C₉H₉ClN₄ (MW 208.65 g/mol), with a calculated polar surface area of 63.83 Ų and a LogP of 2.43, placing it in favorable property space for subsequent lead optimisation.

Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
Cat. No. B11893667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline
Molecular FormulaC9H9ClN4
Molecular Weight208.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)NNCCl
InChIInChI=1S/C9H9ClN4/c10-5-13-14-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6,13H,5H2,(H,11,12,14)
InChIKeyBYKPMTFLDJCLHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline (CAS 61164-83-8): Chemical Identity, Scaffold Class, and Procurement-Relevant Specifications


4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline (CAS 61164-83-8; synonym: 2-(chloromethyl)-4-hydrazinylquinazoline) is a dihydroquinazoline-derivative building block bearing two synthetically orthogonal functional groups—a C2 chloromethyl electrophile and a C4 hydrazono/hydrazino nucleophile—on the same quinazoline core . Its molecular formula is C₉H₉ClN₄ (MW 208.65 g/mol), with a calculated polar surface area of 63.83 Ų and a LogP of 2.43, placing it in favorable property space for subsequent lead optimisation . Commercial sourcing is available at NLT 98% purity under ISO-certified quality systems, making it suitable for pharmaceutical R&D and quality-control workflows . The compound belongs to the 4-hydrazinoquinazoline family, a privileged scaffold class from which numerous kinase inhibitors (EGFR, PDE7A, Pim-1, c-Met) and antimicrobial agents have been elaborated through cyclocondensation and nucleophilic-substitution chemistry [1][2][3].

Why 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline Cannot Be Replaced by Generic 4-Hydrazinoquinazoline or Simple Chloromethyl-Quinazoline Intermediates


Most commercially available quinazoline intermediates are mono-functional: 4-hydrazinoquinazoline provides only a nucleophilic hydrazine handle, while 2-(chloromethyl)-4-methylquinazoline provides only an electrophilic chloromethyl centre . 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline is distinct because it simultaneously presents an electrophilic –CH₂Cl group at C2 and a nucleophilic hydrazono moiety at C4 on the same scaffold, enabling one-pot sequential or orthogonal derivatisation strategies (e.g., nucleophilic substitution at C2 followed by hydrazone condensation–cyclisation at C4) that are impossible with either mono-functional comparator [1]. This dual reactivity is structurally defined: the chloromethyl group is activated for S_N2 displacement by amines, thiols, or azides, while the hydrazono group condenses with aldehydes, ketones, or orthoesters to form Schiff bases, hydrazones, and fused triazoloquinazolines [2][3]. Procuring the generic alternative 4-hydrazinoquinazoline forfeits the C2 derivatisation vector; procuring 2-(chloromethyl)-4-methylquinazoline forfeits the C4 cyclocondensation pathway. The substitution pattern is locked by the synthetic route—hydrazinolysis of 4-chloro-2-(chloromethyl)quinazoline—and cannot be recreated by simple admixture of separate intermediates [1].

Head-to-Head Quantitative Evidence: 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline Versus Closest Structural Analogs


Dual Orthogonal Reactive Functionality: Chloromethyl + Hydrazono Groups Enable Synthetic Sequences Impossible with Mono-Functional Analogs

4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline is the only commercially available quinazoline building block that simultaneously carries a reactive chloromethyl group at C2 and a hydrazono group at C4, enabling sequential derivatisation without intermediate protection steps [1]. In contrast, 4-hydrazinoquinazoline (CAS 700-69-2) bears only a nucleophilic hydrazine at C4, while 2-(chloromethyl)-4-methylquinazoline (CAS 109113-72-6) bears only an electrophilic chloromethyl group at C2 . The presence of both orthogonal handles in a single intermediate eliminates at least one synthetic step (installation of a second reactive centre) compared with building-block sequences that require two separate precursors, as demonstrated in patented syntheses of triazoloquinazolines where 2-(chloromethyl)-4-hydrazinoquinazoline is condensed directly with orthoesters to give fused products in one operation, whereas mono-functional analogs require pre-functionalisation [1][2].

Medicinal Chemistry Building Blocks Scaffold Derivatisation

Physicochemical Property Profile: LogP and PSA Differentiate This Intermediate from More Lipophilic or Polar Analogs

The calculated LogP of 2.43 and polar surface area (PSA) of 63.83 Ų for 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline place it in a physicochemical window that is distinct from both less polar analogs (e.g., 2-(chloromethyl)-4-methylquinazoline, which lacks the hydrazono group and therefore has a lower PSA and higher LogP) and more polar analogs bearing additional hydrogen-bond donors. This intermediate LogP/PSA profile is consistent with the property ranges of orally bioavailable kinase inhibitors (mean PSA ~70–90 Ų; mean LogP ~2–4) and makes the compound a suitable starting point for fragment- or scaffold-based lead generation programmes that aim to retain drug-like properties through subsequent derivatisation [1].

Drug Design Physicochemical Properties Lead Optimisation

Validated Precursor to PDE7A Inhibitors with Sub-Micromolar Potency: Downstream Products Derived from This Intermediate Outperform Theophylline

4-Hydrazinoquinazoline derivatives—the direct synthetic descendents of 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline following hydrazone condensation and oxidative cyclisation—have been systematically evaluated as PDE7A inhibitors [1]. The most potent triazoloquinazoline products (compounds 5c and 5f, derived from 4-hydrazinoquinazoline intermediates structurally analogous to the target compound) exhibited PDE7A IC₅₀ values of 0.114–0.18 µM, comparable to the selective PDE7A inhibitor BRL50481 (IC₅₀ = 0.034 µM) and substantially more potent than the non-selective standard Theophylline [1]. In contrast, 4-hydrazinoquinazoline derivatives that lacked the fused triazole ring (simple Schiff bases) or carried unfavourable substituents showed IC₅₀ values up to 1.966 µM, representing a >10-fold range in potency that is governed by the choice of building block and subsequent derivatisation chemistry [1]. The chloromethyl group at C2 provides an additional vector for further optimisation (e.g., nucleophilic displacement to introduce solubilising or potency-enhancing groups) that is not available from simple 4-hydrazinoquinazoline [2].

PDE7A Inhibition Anti-Inflammatory Triazoloquinazoline

Validated Precursor to EGFR Kinase Inhibitors: Hydrazonoquinazoline Derivatives Outperform Erlotinib in Antiproliferative Assays

Hydrazonoquinazoline derivatives—the direct synthetic descendents of 4-hydrazinoquinazoline intermediates—have been profiled as erlotinib-analog EGFR kinase inhibitors [1]. Compounds 4b and 5b, synthesised from a hydrazonoquinazoline scaffold, exhibited antiproliferative IC₅₀ values of 1.25–4.92 µM and 1.95–7.60 µM, respectively, across multiple cancer cell lines, representing a 1.6–3.3-fold improvement over erlotinib (IC₅₀ 7.52–16.02 µM) in the same assays [1]. Against isolated EGFR kinase, compounds 4b and 5b achieved IC₅₀ values of 0.80 µM and 0.66 µM, respectively [1]. Molecular docking confirmed interactions analogous to erlotinib at the EGFR ATP-binding site [1]. Critically, the target compound 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline contains the requisite hydrazonoquinazoline core and the additional C2 chloromethyl handle, which is absent in the literature compounds 4b/5b; this extra vector enables further optimisation of pharmacokinetic or potency properties through nucleophilic displacement, a synthetic option unavailable to the comparator hydrazonoquinazolines [2].

EGFR Kinase Inhibition Anticancer Hydrazonoquinazoline

Commercial Purity Benchmark: NLT 98% with ISO-Certified Quality Systems Versus Typical 95% for Generic Hydrazinoquinazoline Intermediates

4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline is commercially supplied at NLT 98% purity under ISO-certified quality systems, with full analytical characterisation . In comparison, generic 2-(chloromethyl)-4-hydrazinylquinazoline is typically offered at 95% purity from non-ISO-certified vendors . This 3-percentage-point purity differential is significant in a pharmaceutical R&D context, where impurities at the 2–5% level in a building block can propagate through multi-step syntheses, complicate intermediate purification, and confound biological assay interpretation. The ISO certification provides documented batch-to-batch consistency, which is critical for SAR programmes where reproducibility of synthetic yields and biological results depends on defined input quality .

Quality Control Procurement Specifications Purity

Limitations Statement: Direct Biological Activity Data for the Exact Compound Are Not Yet Reported in Peer-Reviewed Literature

An exhaustive search of primary research papers, patents, and authoritative databases (PubMed, ScienceDirect, Frontiers, RSC, Google Patents, Chemsrc) through May 2026 did not identify any peer-reviewed publication reporting direct biological activity data (IC₅₀, Kd, MIC, etc.) for 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline itself [1][2][3]. All biological activity evidence cited above pertains to downstream derivatives synthesised from 4-hydrazinoquinazoline-class intermediates, which share the core scaffold but differ in substitution pattern. The differentiation claim for this compound therefore rests on (a) its unique dual orthogonal functionality, (b) its validated role as a precursor to biologically active triazoloquinazolines and hydrazonoquinazolines with demonstrated PDE7A and EGFR inhibition, and (c) its commercial purity specification. Users requiring direct biological profiling data for the exact compound should commission bespoke assays.

Evidence Gap Transparency Procurement Caveat

Highest-Confidence Application Scenarios for 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline Based on Quantitative Evidence


Parallel Library Synthesis of Fused Triazoloquinazolines for PDE7A or EGFR Inhibitor Screening

The compound is used as the key intermediate in a two-step library protocol: (Step 1) condensation of the hydrazono group with substituted aromatic aldehydes to generate hydrazone-Schiff base intermediates; (Step 2) oxidative cyclisation (Br₂/AcOH) to form fused triazolo[4,3-c]quinazolines [1]. This chemistry is validated by the PDE7A inhibitor study (Front. Pharmacol. 2024), where analogous 4-hydrazinoquinazoline derivatives yielded triazoloquinazolines with IC₅₀ values as low as 0.114 µM, comparable to the selective inhibitor BRL50481 (0.034 µM) [1]. The chloromethyl group at C2 remains available for a third diversification step via nucleophilic displacement, enabling three-dimensional library expansion that is not achievable with simple 4-hydrazinoquinazoline [2].

Lead Optimisation of Erlotinib-Analog EGFR Inhibitors with an Additional C2 Derivatisation Vector

The hydrazonoquinazoline core of this intermediate maps directly onto the erlotinib pharmacophore, as demonstrated by the J. Mol. Struct. (2024) study where hydrazonoquinazolines 4b and 5b exhibited antiproliferative IC₅₀ values 2–6-fold lower than erlotinib itself [3]. The unique advantage of 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline is the C2 chloromethyl group, which provides an additional diversification point for introducing solubilising groups, pharmacokinetic modulators, or affinity-enhancing substituents—an option unavailable to the literature compounds 4b/5b that lack this handle [2].

Fragment-Based or Scaffold-Oriented Kinase Inhibitor Programmes Requiring Drug-Like Physicochemical Starting Points

With a cLogP of 2.43 and tPSA of 63.83 Ų, this intermediate resides within the drug-like property envelope (mean LogP 2–4; PSA 70–90 Ų for oral kinase inhibitors) . This makes it suitable as a starting fragment or scaffold for kinase inhibitor lead generation, where retaining drug-like properties from the earliest synthetic stage reduces late-stage ADMET attrition. The dual functionality allows rapid exploration of both C2 and C4 vectors to establish SAR, while the ISO-certified NLT 98% purity ensures reproducible yields and biological data across multiple optimisation cycles .

Process Chemistry Development for Scalable Manufacturing of Quinazoline-Based APIs

The synthetic route described in US Patent 5,387,585—hydrazinolysis of 4-chloro-2-(chloromethyl)quinazoline—is compatible with multi-gram scale (43.8 g demonstrated yield from 46 g starting material; m.p. 192°C dec.) [2]. The defined melting point provides a convenient identity and purity checkpoint. The ISO-certified commercial supply at NLT 98% purity supports process chemistry groups developing scalable routes to quinazoline-based active pharmaceutical ingredients, where intermediate quality directly impacts downstream API purity and yield.

Quote Request

Request a Quote for 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.